molecular formula C9H10O4 B057605 4-(Hydroxymethyl)-2-methoxybenzoic acid CAS No. 158089-31-7

4-(Hydroxymethyl)-2-methoxybenzoic acid

Cat. No. B057605
M. Wt: 182.17 g/mol
InChI Key: CCGBZHBLBWASBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)-2-methoxybenzoic acid involves multiple steps, including methylation, bromination, ethylation, and oxidation processes. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid as a starting material involves methylation with dimethyl sulfate, followed by reactions with potassium thiocyanate, bromoethane, and oxidation with hydrogen peroxide, yielding a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various spectroscopic methods. For example, compounds like 4-methoxy-α-methylbenzyl alcohol have been introduced as protecting groups for carboxylic acids, and their structures confirmed by spectroscopic means such as IR, NMR, and MS, indicating the importance of these techniques in understanding molecular configurations (S. Yoo, Ryung Kim Hye, Yong Kyu, 1990).

Chemical Reactions and Properties

Chemical reactions involving 4-(Hydroxymethyl)-2-methoxybenzoic acid derivatives can exhibit unique reactivities, such as oxidative debenzylation of 4-methoxy-α-methylbenzyl esters by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating the compound's versatility in synthetic chemistry (S. Yoo, Ryung Kim Hye, Yong Kyu, 1990).

Physical Properties Analysis

The physical properties of 4-(Hydroxymethyl)-2-methoxybenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, play a crucial role in its application in chemical synthesis and material science. The encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles for controlled release demonstrates the significance of understanding these properties (Mi-Mi Hong, Jae-Min Oh, J. Choy, 2008).

Scientific Research Applications

  • Encapsulation of Flavor Molecules : 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been used for encapsulation into layered double hydroxide (LDH) for controlled release of flavor in food applications (Hong, Oh, & Choy, 2008).

  • Synthesis of Pharmaceutical Intermediates : Derivatives of 4-methoxybenzoic acid have been synthesized as intermediates for pharmaceuticals. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is an intermediate of amisulpride (Wang Yu, 2008).

  • Organic Synthesis : There are studies on the synthesis of compounds like 4-Hydroxyisophthalic acid from p-methoxybenzoic acid, which is important in organic synthesis (He Deyun, 2011).

  • Biochemical Research : Interactions of substrates like 4-methoxybenzoate with enzyme systems in organisms such as Pseudomonas putida have been studied (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

  • Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA), a related compound, has emerged as an intermediate for several value-added bioproducts with applications in food, cosmetics, pharmacy, and more (Wang, Bilal, Hu, Wang, & Zhang, 2018).

  • Chemical Synthesis and Photolysis : Research includes the structural inversion and rearrangement in compounds like 4-methoxybenzoic acid through processes like photolysis (Van Der Westhuizen, Ferreira, & Roux, 1980).

  • Antibacterial Activity : Novel derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid) have been synthesized and tested for potential antibacterial activity (Satpute, Gangan, & Shastri, 2018).

  • Polymer Science : Benzoic acid and its derivatives, including 2-methoxybenzoic acid, have been studied as dopants for polymers like polyaniline (Amarnath & Palaniappan, 2005).

Safety And Hazards

When handling “4-(Hydroxymethyl)-2-methoxybenzoic acid”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also advised to avoid ingestion and inhalation .

Future Directions

Plasmon-mediated electrocatalysis based on plasmonic gold nanoparticles (Au NPs) has emerged as a promising approach to facilitate electrochemical reactions with the introduction of light to excite the plasmonic electrodes . This could potentially enhance the electrochemical oxidation of “4-(Hydroxymethyl)-2-methoxybenzoic acid” under certain light conditions .

properties

IUPAC Name

4-(hydroxymethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBZHBLBWASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611681
Record name 4-(Hydroxymethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-2-methoxybenzoic acid

CAS RN

158089-31-7
Record name 4-(Hydroxymethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromomethyl-2-methoxybenzoate (25.0 g, 96.5 mmol), potassium hydroxide (10.83 g, 193 mmol) and water (400 mL) was refluxed with stirring for 2 hr. The reaction mixture was cooled, further basified to pH 14, and extracted three times with ethyl ether. The reaction solution was then acidified to pH 1 and extracted several times with ethyl acetate. The ethyl acetate layers were combined, dried (Na2SO4) and evaporated to yield 16.3 g (93%) of the title compound as an off white solid, m. pt 106-111°, whose purity was suitable for use without further purification. Additional purification is effected by recrystallization from ethyl acetate and hexane, m. pt, 112-115°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.83 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Sawada, H Kayakiri, Y Abe, T Mizutani… - Journal of medicinal …, 2004 - ACS Publications
Introduction of various aliphatic amino groups at the 4-position of the quinoline moiety of our nonpeptide bradykinin (BK) B 2 receptor antagonists afforded highly potent ligands for …
Number of citations: 23 pubs.acs.org

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